AS2444697

Description

Properties

IUPAC Name |

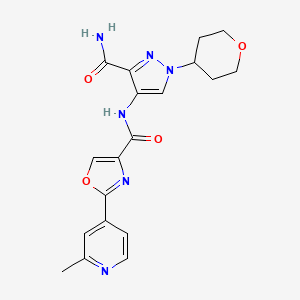

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBIXNDYNRYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of AS2444697: A Technical Overview of a Potent IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) represents a critical node in the innate immune signaling cascade, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of AS2444697, a potent and selective small molecule inhibitor of IRAK4. We will delve into the core aspects of its medicinal chemistry, pharmacological properties, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.

Introduction to IRAK4 and Its Role in Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] As the "master IRAK," it is the first kinase recruited to the MyD88 adapter protein upon receptor activation, forming a complex known as the Myddosome.[1][3] IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of IRAK1, which in turn leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4] This culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Given its central role, the inhibition of IRAK4 presents a promising strategy for mitigating the inflammatory responses implicated in various autoimmune diseases, inflammatory conditions, and even some cancers.[2]

The Discovery and Medicinal Chemistry of this compound

This compound, chemically known as N-[3-carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide, emerged from a focused drug discovery program aimed at identifying novel IRAK4 inhibitors.[4][5] The development process involved the structural modification of a thiazolecarboxamide lead compound, which was initially identified through high-throughput screening.[6]

The medicinal chemistry strategy focused on optimizing the lead compound to improve its drug metabolism and pharmacokinetic (DMPK) properties while maintaining potent IRAK4 inhibition.[6] Key structural modifications included the conversion of the thiazole ring to an oxazole ring and the introduction of a methyl group on the pyridine ring, which was aimed at reducing cytochrome P450 (CYP) inhibition.[4][6] Further structure-activity relationship (SAR) studies on the alkyl substituent of the pyrazole ring led to the selection of the tetrahydro-2H-pyran-4-yl group, which was found to be effective in reducing the potential for CYP1A2 induction.[4] These strategic modifications culminated in the identification of this compound as a potent IRAK4 inhibitor with a favorable preclinical profile.[6]

In Vitro and In Vivo Pharmacology

Potency and Selectivity

This compound has demonstrated potent and selective inhibition of IRAK4. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 21 nM for IRAK4 and displays over 30-fold selectivity against the related kinase IRAK1.[7]

| Parameter | Value | Assay | Reference |

| IC50 (IRAK4) | 21 nM | Biochemical Assay | [7] |

| Selectivity | >30-fold vs. IRAK1 | Biochemical Assay | [7] |

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical models of inflammatory and kidney diseases.

In Vitro Cellular Activity: this compound effectively inhibits the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). It has been shown to block the lipopolysaccharide (LPS)-induced release of TNF-α and IL-6.[7]

In Vivo Animal Models:

-

Chronic Kidney Disease (CKD): In a 5/6 nephrectomized (Nx) rat model of CKD, twice-daily oral administration of this compound (0.3-3 mg/kg) for six weeks dose-dependently reduced urinary protein excretion and prevented the development of glomerulosclerosis and interstitial fibrosis without affecting blood pressure.[5] It also improved renal function, as indicated by decreased plasma creatinine and blood urea nitrogen levels.[5] Furthermore, this compound significantly reduced the renal expression and plasma levels of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1.[5]

-

Diabetic Nephropathy: In KK/Ay type 2 diabetic mice, four weeks of treatment with this compound resulted in a dose-dependent improvement in albuminuria, hyperfiltration, and overall renal injury.[1] The inhibitor also attenuated plasma levels of pro-inflammatory cytokines and markers of endothelial dysfunction and oxidative stress.[1] Notably, these beneficial effects were achieved without altering food intake or blood glucose levels, suggesting a direct anti-inflammatory mechanism of action.[1]

-

Arthritis Models: this compound has shown efficacy in rat models of arthritis, with an ED50 of 2.7 mg/kg in the adjuvant-induced arthritis model and 1.6 mg/kg in the collagen-induced arthritis model, both with twice-daily oral administration.

| Model | Species | Dose/Regimen | Key Findings | Reference |

| Chronic Kidney Disease | Rat (5/6 Nephrectomized) | 0.3-3 mg/kg, p.o., BID for 6 weeks | Reduced proteinuria, glomerulosclerosis, and interstitial fibrosis. Decreased inflammatory cytokines. | [5] |

| Diabetic Nephropathy | Mouse (KK/Ay) | Not specified (dose-dependent) | Improved albuminuria, hyperfiltration, and renal injury. Reduced inflammatory markers. | [1] |

| Adjuvant-Induced Arthritis | Rat | ED50: 2.7 mg/kg, p.o., BID | Efficacious in reducing arthritis symptoms. | |

| Collagen-Induced Arthritis | Rat | ED50: 1.6 mg/kg, p.o., BID | Efficacious in reducing arthritis symptoms. |

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

| Species | Bioavailability (F%) | Reference |

| Rat | 50% | |

| Dog | 78% |

Experimental Protocols

IRAK4 Inhibition Assay (Biochemical)

A standard method for assessing the inhibitory activity of compounds against IRAK4 is the Transcreener® ADP² Kinase Assay. This assay directly measures the amount of ADP produced by the kinase reaction.

Protocol Outline:

-

Prepare a reaction mixture containing IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Incubate the reaction mixture to allow for the enzymatic reaction to proceed.

-

Stop the reaction and add the Transcreener® ADP² detection reagents, which consist of an ADP-specific antibody and a fluorescent tracer.

-

Measure the fluorescence polarization or intensity. The amount of ADP produced is inversely proportional to the fluorescence signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

LPS-Induced Cytokine Production in Human PBMCs

This cell-based assay evaluates the ability of a compound to inhibit the inflammatory response in primary human immune cells.

Protocol Outline:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a predetermined cell density.

-

Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate the cells for a further period (e.g., 18-24 hours) to allow for cytokine production.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Determine the IC50 value for the inhibition of each cytokine.

5/6 Nephrectomized Rat Model of Chronic Kidney Disease

This surgical model is used to induce progressive renal failure, mimicking human CKD.

Protocol Outline:

-

Anesthetize male Sprague-Dawley rats.

-

Perform a midline laparotomy to expose the kidneys.

-

In the first stage, ligate two of the three branches of the left renal artery, followed by the surgical removal of the right kidney (unilateral nephrectomy).

-

Alternatively, surgically resect the upper and lower thirds of the left kidney, followed by a right unilateral nephrectomy.

-

Allow the animals to recover for a period (e.g., 1-2 weeks) to allow for the development of compensatory renal hypertrophy and the onset of renal dysfunction.

-

Administer this compound or vehicle orally at the desired doses and frequency for the duration of the study.

-

Monitor key parameters throughout the study, including body weight, blood pressure, and urinary protein excretion (collected via metabolic cages).

-

At the end of the study, collect blood and kidney tissues for biochemical analysis (e.g., plasma creatinine, BUN) and histological evaluation (e.g., H&E, PAS, and Sirius Red staining) to assess glomerulosclerosis and interstitial fibrosis.

KK/Ay Mouse Model of Diabetic Nephropathy

The KK/Ay mouse is a genetic model of type 2 diabetes that spontaneously develops nephropathy.

Protocol Outline:

-

Use male KK/Ay mice, which exhibit hyperglycemia, hyperinsulinemia, and obesity.

-

To accelerate the progression of nephropathy, some protocols may include a high-fat diet or unilateral nephrectomy.

-

Administer this compound or vehicle orally at the specified doses for the study duration.

-

Monitor metabolic parameters such as blood glucose levels and body weight.

-

Collect 24-hour urine samples to measure albumin and creatinine levels to assess albuminuria.

Visualizations

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for preclinical in vivo efficacy studies of this compound.

This compound Discovery and Optimization Logic

References

- 1. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patents Assigned to Astellas Pharma Inc. - Justia Patents Search [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS2444697 in Innate Immunity Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical kinase in the innate immune signaling cascade. By targeting IRAK-4, this compound effectively modulates the inflammatory response downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies for its characterization, and visualizations of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for inflammatory and autoimmune diseases.

Introduction to IRAK-4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular damage. A key signaling hub in this system is the MyD88-dependent pathway, which is activated by the majority of Toll-like receptors (TLRs) and the IL-1 receptor family.[1] Central to this pathway is the serine/threonine kinase IRAK-4.[2][3] Upon receptor activation, IRAK-4 is recruited to the "Myddosome" complex, a multiprotein signaling platform, where it becomes activated and phosphorylates downstream targets, including IRAK-1.[3][4] This phosphorylation cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[5] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune disorders, making IRAK-4 a compelling therapeutic target.[2]

This compound: A Potent and Selective IRAK-4 Inhibitor

This compound is a novel, orally active small molecule that demonstrates potent and selective inhibition of IRAK-4 kinase activity.[6] Its inhibitory action on IRAK-4 disrupts the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (IRAK-4) | 21 nM | In vitro kinase assay | [6] |

Table 1: In Vitro Potency of this compound against IRAK-4.

| Animal Model | Efficacy | Dosing | Reference |

| Diabetic Nephropathy (KK/Ay mice) | Dose-dependently improved albuminuria and renal injury. Attenuated plasma levels of pro-inflammatory cytokines (e.g., IL-6). | 4-week repeated administration. | [6] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4 within the MyD88-dependent signaling pathway. The following diagram illustrates this mechanism.

Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro IRAK-4 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against IRAK-4 using HTRF technology.

Objective: To quantify the IC50 value of this compound for IRAK-4.

Materials:

-

Recombinant human IRAK-4 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK-4 substrate)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

HTRF Kinase Buffer

-

Europium (Eu3+) Cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

HTRF Detection Buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in HTRF Kinase Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of IRAK-4 enzyme and biotinylated peptide substrate in HTRF Kinase Buffer.

-

Reaction Initiation: In a 384-well plate, add the diluted this compound solution, followed by the IRAK-4 enzyme and substrate mixture. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding HTRF Detection Buffer containing EDTA, Eu3+ Cryptate-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an HTRF-based IRAK-4 kinase assay.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs

This protocol outlines a method to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Objective: To measure the effect of this compound on the secretion of cytokines like TNF-α and IL-6 from LPS-stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 105 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.

In Vivo Model: 5/6 Nephrectomy in Rats

This protocol describes a widely used surgical model to induce chronic kidney disease (CKD) in rats, which is relevant to the in vivo studies conducted with this compound.[7][8]

Objective: To create a rat model of progressive renal injury, inflammation, and fibrosis to evaluate the therapeutic efficacy of compounds like this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, retractors, etc.)

-

Suture materials

-

Analgesics

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and shave and disinfect the surgical area on the left flank.

-

First Surgery (Left Kidney): Make a flank incision to expose the left kidney. Ligate and remove the upper and lower thirds of the left kidney, leaving the central third intact. Close the incision in layers.

-

Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.

-

Second Surgery (Right Kidney): Anesthetize the rat and make a flank incision on the right side to expose the right kidney.

-

Nephrectomy: Ligate the renal artery, vein, and ureter of the right kidney and then remove the entire kidney.

-

Closure and Recovery: Close the incision and allow the animal to recover.

-

Model Development: The 5/6 nephrectomy will lead to progressive proteinuria, glomerulosclerosis, and interstitial fibrosis over several weeks, creating a model of CKD.

-

Drug Administration and Monitoring: Begin administration of this compound (or vehicle control) at a predetermined time point after the second surgery. Monitor key parameters such as body weight, blood pressure, urinary protein excretion, and serum creatinine levels throughout the study. At the end of the study, harvest kidneys for histological and molecular analysis.

Conclusion

This compound is a potent and selective IRAK-4 inhibitor with a clear mechanism of action in the innate immune signaling pathway. Its ability to suppress the production of pro-inflammatory cytokines in vitro and demonstrate efficacy in preclinical models of inflammatory disease highlights its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and other modulators of the IRAK-4 signaling pathway in the pursuit of novel treatments for a range of debilitating inflammatory conditions.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. revvity.com [revvity.com]

The Selectivity Profile of AS2444697: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in innate immunity. This document provides a technical guide to the selectivity profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Executive Summary

This compound demonstrates significant potency for IRAK4 with an IC50 of 21 nM.[1] Its selectivity has been characterized, most notably showing a 30-fold greater potency for IRAK4 over the related kinase IRAK1.[1] This inhibitor effectively blocks the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the inflammatory response. In preclinical studies, this compound has shown anti-inflammatory and renoprotective effects, suggesting its therapeutic potential in conditions such as diabetic nephropathy.[2][3]

Data Presentation: Kinase Selectivity

| Target | IC50 (nM) | Selectivity vs. IRAK4 | Reference |

| IRAK4 | 21 | - | [1] |

| IRAK1 | ~630 | 30-fold | [1] |

Note: The IC50 for IRAK1 is estimated based on the reported 30-fold selectivity.

Signaling Pathway

This compound exerts its mechanism of action by inhibiting the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome complex, which forms downstream of TLR and IL-1R activation. Inhibition of IRAK4 blocks the phosphorylation and activation of downstream targets, ultimately leading to the suppression of NF-κB and MAPK signaling pathways and the subsequent reduction in pro-inflammatory cytokine production.

Caption: Mechanism of action of this compound in the TLR/IL-1R signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the literature for this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against IRAK4.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human IRAK4 enzyme, a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP, and a specific peptide substrate are prepared. A serial dilution of this compound in DMSO is also prepared.

-

Reaction Setup: The kinase reaction is assembled in a microplate. This compound dilutions are added to the wells, followed by the IRAK4 enzyme.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo), fluorescence-based methods, or radiometric assays that measure the incorporation of radiolabeled phosphate.

-

Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of this compound is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay: LPS-Induced Cytokine Production in PBMCs

This protocol describes the assessment of this compound's activity in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium. The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-incubation, the cells are stimulated with LPS (a TLR4 agonist) to induce the production of pro-inflammatory cytokines.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of cytokines, such as TNF-α and IL-6, is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay methods.

-

Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control, and an IC50 value is determined.

In Vivo Model: Diabetic Nephropathy in Mice

This protocol outlines a representative in vivo study to evaluate the therapeutic effects of this compound in a mouse model of diabetic nephropathy.[2]

Caption: A typical workflow for evaluating this compound in a diabetic nephropathy mouse model.

Methodology:

-

Animal Model: A suitable mouse model of type 2 diabetic nephropathy, such as the KK/Ay mouse, is used.[2]

-

Acclimatization and Grouping: Animals are acclimatized to the facility conditions and then randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of this compound.

-

Drug Administration: this compound or the vehicle is administered to the mice, typically via oral gavage, on a daily basis for a specified duration (e.g., four weeks).[2]

-

Monitoring and Sample Collection: Throughout the study, the health of the animals, including body weight and food and water intake, is monitored. Urine and blood samples are collected at predetermined time points to assess various parameters.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and kidney tissues are collected. The following parameters are typically analyzed:

-

Urinary Albumin-to-Creatinine Ratio (UACR): To assess the degree of albuminuria, a key indicator of kidney damage.

-

Plasma Cytokines: To measure systemic inflammation (e.g., IL-6, TNF-α).

-

Kidney Histology: To evaluate structural changes in the kidneys, such as glomerulosclerosis and tubulointerstitial fibrosis, through staining techniques (e.g., Periodic acid-Schiff and Masson's trichrome).

-

-

Statistical Analysis: The data from the different treatment groups are statistically analyzed to determine the significance of the effects of this compound.

Conclusion

This compound is a potent and selective IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation and diabetic nephropathy. While its selectivity against a broad spectrum of kinases has not been fully disclosed in the public domain, its significant preference for IRAK4 over IRAK1 underscores its targeted mechanism of action within the TLR/IL-1R signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other IRAK4 inhibitors in various disease models. Further research, including comprehensive kinome profiling, will be instrumental in fully elucidating the selectivity profile of this compound and its potential for clinical development.

References

- 1. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]

- 2. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The IRAK-4 Inhibitor AS2444697: A Deep Dive into its Effects on Toll-like Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IRAK-4 inhibitor AS2444697, with a specific focus on its mechanism of action within the Toll-like receptor (TLR) signaling pathways. This document details the quantitative data available, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and its Target: IRAK-4

This compound is an orally active small molecule that potently inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and subsequently mounting an inflammatory response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. By targeting IRAK-4, this compound offers a promising therapeutic strategy for mitigating excessive inflammation.

Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Cascade

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of IRAK-4. This intervention occurs high up in the TLR/IL-1R signaling pathway, effectively blocking the downstream propagation of inflammatory signals.

Upon activation by their respective ligands, TLRs (with the exception of TLR3) and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of a signaling complex known as the Myddosome, which includes IRAK-4 and other IRAK family members. Within this complex, IRAK-4 autophosphorylates and then phosphorylates IRAK-1, initiating a cascade that leads to the activation of downstream effectors, most notably NF-κB and MAP kinases. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.

This compound, by inhibiting IRAK-4's kinase function, prevents the phosphorylation of IRAK-1 and thereby halts the entire downstream signaling cascade. This results in a broad anti-inflammatory effect, reducing the production of key inflammatory mediators such as IL-1β, IL-6, and TNF-α.

In-Depth Technical Guide: Pharmacokinetic Properties of AS2444697

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By targeting IRAK-4, this compound has demonstrated significant anti-inflammatory properties and therapeutic potential in preclinical models of inflammatory and autoimmune diseases, particularly in the context of diabetic nephropathy and chronic kidney disease. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, based on preclinical findings.

Core Pharmacokinetic Parameters

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability in multiple species. The following table summarizes the key quantitative data available.

| Parameter | Species | Value |

| Oral Bioavailability (F%) | Rat | 50% |

| Dog | 78% | |

| IC₅₀ (IRAK-4 Inhibition) | - | 21 nM |

Further quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available.

Absorption, Distribution, Metabolism, and Excretion (ADME)

While detailed ADME studies for this compound have not been extensively published, the available information suggests a promising profile for an orally administered therapeutic agent.

Absorption: this compound is orally active, as evidenced by its efficacy in animal models following oral administration and its reported good bioavailability in rats and dogs. The molecule is effectively absorbed from the gastrointestinal tract.

Distribution: Specific tissue distribution studies for this compound are not publicly available at this time.

Metabolism: this compound is noted to have excellent metabolic stability. This suggests a reduced susceptibility to extensive first-pass metabolism, which is consistent with its good oral bioavailability. There is also a low risk of drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.

Excretion: The routes and extent of excretion for this compound and its potential metabolites have not been detailed in available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard preclinical practices, the following methodologies are likely to have been employed.

Oral Bioavailability Study in Rats and Dogs

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

Protocol Outline:

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used for such studies. Animals are fasted overnight prior to drug administration.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound is administered intravenously (e.g., via the tail vein in rats or cephalic vein in dogs) to serve as a reference for 100% bioavailability. The compound is typically dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent).

-

Oral (PO) Administration: A single dose of this compound is administered orally via gavage. The compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose.

-

-

Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., jugular vein or saphenous vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro IRAK-4 Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of IRAK-4 kinase activity (IC₅₀).

Protocol Outline:

-

Reagents: Recombinant human IRAK-4 enzyme, a suitable kinase substrate (e.g., a peptide or protein), ATP, and a kinase assay buffer.

-

Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Procedure:

-

The IRAK-4 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.

-

-

Data Analysis: The percentage of IRAK-4 inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

IRAK-4 Signaling Pathway and Inhibition by this compound

Caption: IRAK-4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Oral Bioavailability Study

Caption: Workflow for determining the oral bioavailability of this compound.

Conclusion

This compound is a promising IRAK-4 inhibitor with favorable preclinical pharmacokinetic characteristics, most notably good oral bioavailability in rats and dogs. Its excellent metabolic stability and low potential for CYP-mediated drug-drug interactions further enhance its drug-like properties. While more detailed public data on its ADME profile and a comprehensive set of pharmacokinetic parameters are needed for a complete picture, the currently available information strongly supports its continued development as a potential oral therapeutic for inflammatory and autoimmune diseases. Future research should focus on elucidating its tissue distribution, metabolic pathways, and excretion routes to fully characterize its disposition in preclinical species and to inform its clinical development.

AS2444697: A Technical Overview of its Interaction with IRAK-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical interaction between the small molecule inhibitor AS2444697 and its target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document outlines the compound's inhibitory potency, the relevant signaling pathway, and detailed, representative experimental protocols for characterizing such interactions.

Core Data Presentation

The following table summarizes the known quantitative data for this compound's activity against IRAK-4.

| Compound | Target | Parameter | Value | Notes |

| This compound | Human IRAK-4 | IC50 | 21 nM | Potently inhibits both human and rat IRAK-4.[1][2][3] |

| This compound | IRAK-4 | Binding Affinity (Kd) | Not Reported | A specific dissociation constant (Kd) for the binding of this compound to IRAK-4 has not been identified in the public domain literature. The experimental protocols section below details methods by which this value can be determined. |

IRAK-4 Signaling Pathway

This compound is a potent and selective inhibitor of IRAK-4, a critical serine/threonine kinase that functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5][6] These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the formation of a complex that includes IRAK-4, which then phosphorylates and activates IRAK-1.[5][6] Activated IRAK-1 subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[4][7] These pathways ultimately result in the production of pro-inflammatory cytokines and other immune mediators.[4][7] By inhibiting IRAK-4, this compound effectively blocks this inflammatory cascade at an early and crucial juncture.[7]

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and binding affinities of small molecule inhibitors like this compound are crucial for drug development. Below are representative methodologies for these key experiments.

IC50 Determination using a LanthaScreen™ Kinase Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ platform, which is commonly used for determining the IC50 of kinase inhibitors.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant IRAK-4 enzyme

-

Fluorescein-labeled kinase substrate

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET dilution buffer

-

This compound (or test compound) serially diluted in DMSO

-

384-well assay plates (low-volume, white or black)

-

TR-FRET capable plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

-

Intermediate Dilution: Dilute the master dilution series 25-fold into the 1X Kinase Buffer.

-

Assay Plate Preparation: Add 2.5 µL of the intermediate compound dilutions to the assay plate in triplicate. Include controls for no inhibition (DMSO only) and maximal inhibition.

-

Kinase/Antibody Mixture: Prepare a 2X solution of IRAK-4 and the terbium-labeled antibody in 1X Kinase Buffer. Add 5 µL of this mixture to each well.

-

Substrate/ATP Mixture: Prepare a 4X solution of the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The ATP concentration should ideally be at its Km for IRAK-4.

-

Initiate Reaction: Add 2.5 µL of the 4X substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA.

-

Read Plate: After a 30-60 minute incubation at room temperature, read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for Alexa Fluor 647).

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Binding Affinity (Kd) Determination by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (IRAK-4) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

Materials:

-

Highly purified, concentrated recombinant IRAK-4 enzyme

-

This compound of known concentration

-

ITC buffer (e.g., PBS or HEPES, with both protein and ligand solutions buffer-matched)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of IRAK-4 (e.g., 10-50 µM) in the ITC buffer. Prepare a solution of this compound (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration) in the exact same buffer. Degas both solutions.

-

Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C).

-

Loading the Calorimeter: Load the IRAK-4 solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the this compound solution into the IRAK-4 solution, with sufficient time between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the raw titration data. Integrate the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]

- 3. IRAK inhibitor AS 2444697, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity of AS2444697 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 hydrochloride is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs).[3][4] These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] By targeting IRAK-4, this compound represents a promising therapeutic strategy for mitigating the pathological consequences of aberrant inflammatory signaling.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of IRAK-4.[2] Upon activation of IL-1R or TLRs by their respective ligands (e.g., IL-1β or lipopolysaccharide [LPS]), a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members.[3] IRAK-4 is the first kinase recruited to this complex and its autophosphorylation is the initiating step for the downstream signaling cascade.[3] Activated IRAK-4 then phosphorylates and activates IRAK-1, leading to the subsequent activation of downstream pathways, most notably the NF-κB and MAPK signaling pathways.[3] These pathways ultimately result in the transcription and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][3] this compound binds to the ATP-binding site of IRAK-4, preventing its phosphorylation and activation, thereby blocking the entire downstream inflammatory cascade.[4]

Quantitative Biological Data

The biological activity of this compound hydrochloride has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity

| Parameter | Value | Species | Assay System | Reference |

| IRAK-4 Inhibition (IC50) | 21 nM | Human, Rat | Biochemical Kinase Assay | [1][2] |

| LPS-induced TNF-α Production Inhibition (IC50) | 47 nM | Human | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| IL-1β-induced IL-6 Production Inhibition (IC50) | 250 nM | Not Specified | Cellular Assay | [1] |

In Vivo Efficacy

| Animal Model | Parameter | Value | Dosing Regimen | Reference |

| Rat Adjuvant-Induced Arthritis | ED50 | 2.7 mg/kg | Twice daily, oral | [1][2] |

| Rat Collagen-Induced Arthritis | ED50 | 1.6 mg/kg | Twice daily, oral | [1][2] |

| Rat 5/6 Nephrectomy Model of Chronic Kidney Disease | Dose Range | 0.3-3 mg/kg | Twice daily, oral | [1][5] |

| LPS/GalN-Treated Mice | Effective Dose | ≥ 1 mg/kg | Single administration | [2] |

Selectivity Profile

This compound displays a high degree of selectivity for IRAK-4. It is reported to be over 30-fold selective for IRAK-4 when tested against a panel of 146 other kinases.[1] However, it exhibits less than 10-fold selectivity over a small number of kinases including PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3.[1]

Experimental Protocols

IRAK-4 Inhibition Assay (Biochemical)

While specific proprietary details of the assay are not publicly available, a general protocol for determining the IC50 of an inhibitor against IRAK-4 would typically involve the following steps:

-

Reagents : Recombinant human or rat IRAK-4 enzyme, a suitable kinase substrate (e.g., a peptide or protein that is a known substrate of IRAK-4), ATP (adenosine triphosphate), and the test compound (this compound).

-

Assay Procedure :

-

The IRAK-4 enzyme is incubated with varying concentrations of this compound hydrochloride in a suitable buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescently labeled antibodies specific for the phosphorylated substrate, or luminescence-based ATP detection systems that measure the amount of ATP consumed.

-

-

Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Cellular Assays for Cytokine Production

The inhibitory effect of this compound on cytokine production is typically assessed using primary cells or cell lines that are responsive to TLR or IL-1R stimulation.

-

Cell Culture : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation and Treatment :

-

The cells are pre-incubated with various concentrations of this compound hydrochloride for a specific duration.

-

The cells are then stimulated with either lipopolysaccharide (LPS) to activate the TLR4 pathway or with Interleukin-1β (IL-1β) to activate the IL-1R pathway.

-

-

Cytokine Measurement : After a defined incubation period, the cell culture supernatant is collected. The concentration of secreted cytokines, such as TNF-α or IL-6, is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis : The IC50 value is calculated as the concentration of this compound that inhibits the stimulated cytokine production by 50% compared to the stimulated control without the inhibitor.

In Vivo Rodent Models

Rat Adjuvant-Induced and Collagen-Induced Arthritis Models:

-

Induction of Arthritis : Arthritis is induced in rats through the injection of an adjuvant (e.g., Freund's Complete Adjuvant) or collagen.

-

Treatment : Once the symptoms of arthritis are established, the rats are treated orally with this compound hydrochloride or a vehicle control, typically twice daily.

-

Assessment of Efficacy : The severity of arthritis is assessed over time using various parameters, including paw swelling, clinical scoring of joint inflammation, and histological analysis of the joints upon study completion.

-

Data Analysis : The effective dose 50 (ED50) is determined as the dose of this compound that produces a 50% reduction in the measured disease parameters compared to the vehicle-treated group.

5/6 Nephrectomized (Nx) Rat Model of Chronic Kidney Disease:

-

Induction of Kidney Disease : Chronic kidney disease is induced in rats by surgically removing five-sixths of their kidney mass.[5]

-

Treatment : The 5/6 Nx rats are administered this compound hydrochloride or a vehicle control orally, twice daily, for a period of several weeks.[5]

-

Assessment of Renal Function and Inflammation : Efficacy is evaluated by monitoring various markers of kidney function and inflammation, including:

-

Data Analysis : The dose-dependent effects of this compound on these parameters are analyzed to determine its renoprotective and anti-inflammatory efficacy.

Signaling Pathway and Experimental Workflow Diagrams

Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound hydrochloride is a potent and selective IRAK-4 inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis and chronic kidney disease.[1][2][5] Its mechanism of action, which involves the blockade of a key node in the innate immune signaling pathway, provides a strong rationale for its therapeutic potential. The quantitative data presented in this guide underscore its activity at both the molecular and organismal levels. Further investigation, including clinical trials, will be necessary to fully elucidate its therapeutic utility in human diseases. As of early 2025, this compound has been reported to be in Phase I clinical development for chronic kidney disease.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of AS2444697

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). By targeting IRAK-4, this compound effectively blocks the downstream activation of key inflammatory mediators, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), highlighting its therapeutic potential for a range of inflammatory and autoimmune diseases.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action in a controlled laboratory setting.

Mechanism of Action: IRAK-4 Signaling Pathway

Upon ligand binding to IL-1R or TLRs, the adaptor protein MyD88 is recruited, initiating the formation of the "Myddosome" complex. Within this complex, IRAK-4 is brought into close proximity with and phosphorylates IRAK-1. Activated IRAK-1 then dissociates from the receptor complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of TGF-β-Activated Kinase 1 (TAK1), which in turn activates two major downstream signaling cascades: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38, and ERK). The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. This compound, by inhibiting the kinase activity of IRAK-4, effectively blocks these downstream events.

Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vitro IC50 values for this compound in cellular assays are not widely available in the public domain, the following tables summarize the known enzymatic potency and the expected outcomes in key in vitro functional assays based on its mechanism of action.

Table 1: Enzymatic Inhibition of IRAK-4 by this compound

| Parameter | Value | Reference |

| Target | IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) | N/A |

| IC50 | 21 nM | Publicly cited data |

| Assay Type | Biochemical Kinase Assay | N/A |

Table 2: Expected In Vitro Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Expected Outcome |

| Cytokine Release | Human PBMCs, THP-1 monocytes, Human Whole Blood | LPS (Lipopolysaccharide) or R848 | Dose-dependent inhibition of IL-6 and TNF-α production. |

| NF-κB Activation | HEK293-TLR4 or similar reporter cell line | LPS | Dose-dependent inhibition of p65 nuclear translocation. |

| MAPK Signaling | THP-1 monocytes, RAW 264.7 macrophages | LPS | Dose-dependent inhibition of p38, JNK, and ERK phosphorylation. |

Experimental Protocols

IRAK-4 Kinase Activity Assay (Biochemical)

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK-4.

Caption: Workflow for the in vitro IRAK-4 biochemical kinase assay.

Materials:

-

Recombinant human IRAK-4 enzyme

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

IRAK-4 substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant IRAK-4 enzyme to the desired concentration in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted IRAK-4 enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiate Kinase Reaction:

-

Prepare a substrate/ATP mix by diluting MBP and ATP in Kinase Assay Buffer.

-

Add 2 µL of the substrate/ATP mix to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

LPS-Induced Cytokine Release Assay in Human PBMCs

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

-

This compound

-

LPS from E. coli

-

96-well cell culture plates

-

Human IL-6 and TNF-α ELISA kits

Procedure:

-

Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

Cytokine Quantification:

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 values for IL-6 and TNF-α inhibition by plotting the percent inhibition against the log concentration of the compound.

-

NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay quantifies the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

HEK293-TLR4 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

-

This compound

-

LPS from E. coli

-

96-well imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HEK293-TLR4 cells into a 96-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with 100 ng/mL LPS for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash with PBS and add imaging buffer.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus (defined by DAPI staining) versus the cytoplasm.

-

Calculate the percentage of cells with nuclear p65 or the ratio of nuclear to cytoplasmic p65 fluorescence.

-

Determine the dose-dependent inhibitory effect of this compound.

-

MAPK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (p38, JNK, ERK) in response to LPS stimulation.

Materials:

-

THP-1 monocytes

-

RPMI-1640 medium with 10% FBS

-

This compound

-

LPS from E. coli

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate THP-1 cells in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

-

Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Collect the lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% BSA or non-fat milk in TBST.

-

Incubate the membranes with the respective primary antibodies (phospho-specific and total protein) overnight at 4°C.

-

Wash the membranes and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membranes and apply the ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the dose-dependent inhibition of MAPK phosphorylation by this compound.

-

Application Notes and Protocols: The Use of AS2444697 in a Murine Model of Diabetic Nephropathy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation is a critical factor in its progression.[1] Interleukin-1 (IL-1) receptor-associated kinase 4 (IRAK-4) is a key mediator in the signaling pathways of the IL-1 receptor and Toll-like receptors, which trigger proinflammatory responses.[1] AS2444697, an inhibitor of IRAK-4, has demonstrated therapeutic potential in attenuating the progression of diabetic nephropathy in preclinical models.[1] These application notes provide a comprehensive overview of the use of this compound in a type 2 diabetic mouse model, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound primarily exerts its therapeutic effects through the inhibition of IRAK-4.[1] In the context of diabetic nephropathy, hyperglycemia and other metabolic abnormalities activate IL-1 receptor and Toll-like receptor signaling, leading to the recruitment and activation of IRAK-4. This, in turn, initiates a downstream signaling cascade that results in the production of proinflammatory cytokines and chemokines, contributing to renal inflammation, podocyte injury, and glomerulosclerosis. By inhibiting IRAK-4, this compound blocks this inflammatory cascade, thereby reducing renal damage and preserving kidney function.[1]

Signaling Pathway of this compound in Diabetic Nephropathy

Caption: Mechanism of this compound in diabetic nephropathy.

Experimental Protocols

The following protocols are based on studies conducted with this compound in a KK/Ay type 2 diabetic mouse model.[1]

Animal Model

-

Species: Mouse

-

Strain: KK/Ay (a model for type 2 diabetes with nephropathy)

-

Sex: Male

-

Age at study initiation: Typically around 8-12 weeks

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.

This compound Administration

-

Formulation: this compound is typically suspended in a vehicle solution, such as 0.5% methylcellulose.

-

Route of Administration: Oral gavage.

-

Dosage: Dose-dependent effects have been observed. A common dosing regimen is once daily administration.[1]

-

Duration of Treatment: 4 weeks.[1]

Experimental Workflow

Caption: Experimental workflow for this compound study.

Key Experimental Procedures

-

Urine and Blood Collection: 24-hour urine samples are collected using metabolic cages. Blood samples are collected via retro-orbital sinus or cardiac puncture at the end of the study.

-

Biochemical Analysis:

-

Urinary Albumin: Measured by ELISA or a turbidimetric immunoassay.

-

Urinary and Serum Creatinine: Measured using an enzymatic method to calculate creatinine clearance as an indicator of glomerular filtration rate.

-

Urinary N-acetyl-β-D-glucosaminidase (NAG): A marker of tubular injury, measured using a colorimetric assay.

-

Urinary Nephrin: A marker of podocyte injury, measured by ELISA.[1]

-

Plasma Cytokines (e.g., IL-6): Measured by ELISA.[1]

-

Plasma Endothelial Dysfunction Markers (e.g., ICAM-1): Measured by ELISA.[1]

-

Oxidative Stress Markers: Measured in plasma and kidney tissue homogenates.[1]

-

-

Histological Analysis:

-

Kidneys are harvested, fixed in formalin, and embedded in paraffin.

-

Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis.

-

Glomerulosclerosis index is scored based on the degree of mesangial matrix expansion and hyalinosis.

-

Data Presentation

The following tables summarize the quantitative data from a representative study of this compound in KK/Ay mice.

Table 1: Effects of this compound on Renal Function and Injury

| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |

| Urinary Albumin Excretion (mg/day) | Increased | Significantly Reduced | Significantly Reduced |

| Creatinine Clearance (mL/min) | Increased (Hyperfiltration) | Significantly Reduced | Significantly Reduced |

| Urinary NAG Activity (U/L) | Increased | Significantly Reduced | Significantly Reduced |

| Urinary Nephrin Excretion (ng/day) | Increased | Significantly Reduced | Significantly Reduced |

| Glomerulosclerosis Index | Increased | Significantly Reduced | Significantly Reduced |

Data presented as qualitative changes based on published findings.[1]

Table 2: Effects of this compound on Inflammatory and Endothelial Dysfunction Markers

| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |

| Plasma IL-6 (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |

| Plasma ICAM-1 (ng/mL) | Elevated | Significantly Reduced | Significantly Reduced |

| Renal Oxidative Stress Markers | Increased | Significantly Reduced | Significantly Reduced |

Data presented as qualitative changes based on published findings.[1]

Summary of Findings

Four-week administration of this compound in a dose-dependent manner has been shown to:

-

Significantly improve albuminuria and hyperfiltration.[1]

-

Reduce renal injury, including glomerulosclerosis.[1]

-

Decrease markers of tubular injury (urinary NAG) and podocyte injury (urinary nephrin).[1]

-

Attenuate plasma levels of proinflammatory cytokines (IL-6), endothelial dysfunction markers (ICAM-1), and markers of oxidative stress.[1]

Importantly, these therapeutic effects were observed without significant changes in food intake or blood glucose levels, indicating a direct renal-protective effect independent of glycemic control.[1]

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of diabetic nephropathy by targeting the IRAK-4-mediated inflammatory pathway. The experimental protocols and data presented herein provide a framework for further investigation of this compound and other IRAK-4 inhibitors in the context of diabetic kidney disease. The use of a genetically relevant mouse model like the KK/Ay strain is crucial for evaluating the efficacy of such compounds. These findings support the continued development of IRAK-4 inhibitors as a promising therapeutic strategy for patients with diabetic nephropathy.

References

Application Notes and Protocols for AS2444697 Administration in Rat Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals